

# Practical Application of TG-263 in a Clinical Setting: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TH-263   |           |
| Cat. No.:            | B1683123 | Get Quote |

Topic: Practical Application of TG-263 in a Clinical Setting Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

### Introduction

It is a common misconception that TG-263 is a therapeutic agent. In fact, TG-263 is the designation for a pivotal report from the American Association of Physicists in Medicine (AAPM) Task Group 263. This report, "Standardizing Nomenclatures in Radiation Oncology," provides a comprehensive set of guidelines for naming conventions of anatomical structures, targets, and dosimetric data in radiation therapy.[1][2] The primary objective of these guidelines is to enhance safety, interoperability, and the quality of data for clinical trials, research, and routine clinical practice.[1][2] Inconsistent nomenclature has been a significant barrier to aggregating data from multiple institutions, thereby hindering large-scale clinical research and the development of "big data" analytics in radiation oncology.

These application notes and protocols are designed to guide researchers, scientists, and drug development professionals on the practical implementation and significance of the TG-263 guidelines in a clinical and research setting. Adherence to these standards is critical for any study involving radiation therapy, as it ensures the clarity, consistency, and comparability of data.

## **Core Recommendations of TG-263**



The TG-263 report provides specific recommendations for the nomenclature of organs-at-risk (OARs), target volumes, and dose-volume histogram (DVH) metrics. The goal is to create a standardized language that can be understood across different treatment planning systems and institutions.

## **Standardized Structure Naming**

The report provides a comprehensive list of standardized names for anatomical structures. This is crucial for accurately identifying and contouring organs that need to be spared from radiation.

Table 1: Examples of TG-263 Standardized Organ-at-Risk (OAR) Nomenclature

| Common Name        | TG-263 Standard Name |
|--------------------|----------------------|
| Spinal Cord        | SpinalCord           |
| Left Parotid Gland | Parotid_L            |
| Right Femoral Head | FemoralHead_R        |
| Brainstem          | Brainstem            |
| Heart              | Heart                |

## **Standardized Target Volume Naming**

TG-263 also provides a structured approach to naming target volumes, which are the areas intended to be treated with radiation. This includes the Gross Tumor Volume (GTV), Clinical Target Volume (CTV), and Planning Target Volume (PTV). The naming convention often includes information about the prescribed dose.

Table 2: Examples of TG-263 Standardized Target Nomenclature



| Target Description                     | TG-263 Recommended Name |
|----------------------------------------|-------------------------|
| Primary tumor                          | GTVp                    |
| Nodal disease                          | GTVn                    |
| Clinical Target Volume receiving 50 Gy | CTV50                   |
| Planning Target Volume receiving 70 Gy | PTV70                   |

#### Standardized DVH Metric Nomenclature

The report standardizes the way dose-volume histogram (DVH) metrics are reported. This is essential for comparing treatment plans and for setting dose constraints in clinical trials.

Table 3: Examples of TG-263 Standardized DVH Metric Nomenclature

| Metric Description                                    | TG-263 Standard Abbreviation |
|-------------------------------------------------------|------------------------------|
| The volume (in cm³) receiving at least 20 Gy          | V20Gy[cc]                    |
| The percentage of the volume receiving at least 30 Gy | V30Gy[%]                     |
| The maximum dose (in Gy) to a structure               | Dmax[Gy]                     |
| The mean dose (in Gy) to a structure                  | Mean[Gy]                     |

# Experimental Protocols: Implementing TG-263 in a Clinical or Research Setting

The following protocol outlines the steps for implementing the TG-263 guidelines in a clinical or research workflow. This protocol is intended to be a general guide and may need to be adapted to the specific software and procedures of your institution.

## Protocol 1: Retrospective Data Standardization for Research



Objective: To standardize the nomenclature of a retrospective dataset of radiation therapy plans for a research study or clinical trial.

#### Materials:

- Dataset of DICOM RT Structure Sets
- Treatment Planning System (TPS) or DICOM viewing software
- TG-263 report and nomenclature tables
- Scripting tools (e.g., Python with pydicom library) for automated relabeling (optional)

#### Procedure:

- Identify Clinically Relevant Structures: For your specific research question, create a list of all target volumes and organs-at-risk that need to be analyzed.
- Map Existing Names to TG-263 Standard:
  - Export the existing structure names from your dataset.
  - Create a mapping table that links the non-standardized names to the appropriate TG-263 standard name. For example, "Spinal Cord" and "cord" would both map to "SpinalCord".

#### Relabel Structures:

- Manual Relabeling: For smaller datasets, a radiation oncologist, dosimetrist, or medical physicist can manually rename the structures within the TPS or viewing software according to the mapping table.
- Automated Relabeling: For larger datasets, develop and validate a script to read the DICOM RT Structure Set files and automatically rename the structures based on the mapping table. The "Stature" approach is a published example of such a tool-supported process.
- Quality Assurance:



- A qualified professional should review a subset of the relabeled structures to ensure accuracy.
- Document the entire process, including the mapping table and any exceptions.

## Protocol 2: Prospective Implementation in a Clinical Workflow

Objective: To adopt the TG-263 nomenclature as the standard for all new radiation therapy plans within a department or for a specific clinical trial.

#### Procedure:

- Gain Consensus: It is crucial to have buy-in from the entire clinical team, including radiation oncologists, medical physicists, and dosimetrists.
- Develop Institution-Specific Templates: Create or update treatment planning templates for various disease sites with the TG-263 standard nomenclature.
- Training: Conduct training sessions for all staff involved in the treatment planning process to ensure they understand and correctly use the new nomenclature.
- Update Clinical Protocols: All departmental and clinical trial protocols should be updated to reflect the use of the TG-263 standard nomenclature for structure naming and DVH reporting.
- Ongoing Quality Assurance: Implement regular checks to ensure compliance with the standardized nomenclature. This can be integrated into the standard plan review process.

## Visualizing the Impact and Workflow of TG-263

The following diagrams illustrate the logical workflow of implementing TG-263 and its impact on clinical research.





Click to download full resolution via product page

Caption: Workflow for implementing TG-263 in a clinical setting.





Click to download full resolution via product page

Caption: Impact of TG-263 on clinical research and patient care.



### Conclusion

The adoption of the TG-263 standardized nomenclature is a critical step forward for the field of radiation oncology. For researchers, scientists, and drug development professionals involved in clinical trials that include radiation therapy, understanding and implementing these guidelines is essential. By ensuring the consistency and clarity of data, TG-263 facilitates more robust and reliable research, ultimately leading to advancements in cancer treatment and improved patient outcomes. The process of implementation requires a concerted effort from the entire clinical team, but the benefits of improved data quality and the potential for large-scale data analysis are substantial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. American Association of Physicists in Medicine Task Group 263: Standardizing Nomenclatures in Radiation Oncology PMC [pmc.ncbi.nlm.nih.gov]
- 2. aapm.org [aapm.org]
- To cite this document: BenchChem. [Practical Application of TG-263 in a Clinical Setting: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683123#practical-application-of-tg-263-in-a-clinical-setting]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com